Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
CAS No.: 117043-46-6
Cat. No.: VC20888682
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117043-46-6 |
|---|---|
| Molecular Formula | C7H10N2O4 |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate |
| Standard InChI | InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12) |
| Standard InChI Key | GNXORIGNFLSKCZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C(=O)CNC1=O |
| Canonical SMILES | CCOC(=O)CN1C(=O)CNC1=O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is identified by several key parameters that uniquely define this chemical entity. The compound is registered with CAS number 117043-46-6 and has a molecular formula of C7H10N2O4, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The IUPAC name for this compound is ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate, which systematically describes its chemical structure. The compound is also known by the synonym 1-Imidazolidineacetic acid, 2,5-dioxo-, ethyl ester.
The structural identity of the compound can be further confirmed through its Standard InChI notation: InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12). This notation provides a standardized representation of the molecular structure that can be universally interpreted. The corresponding InChIKey, GNXORIGNFLSKCZ-UHFFFAOYSA-N, serves as a condensed digital identifier for database searching and referencing.
Molecular Structure
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate features a 2,5-dioxoimidazolidine core, which is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 5. This structural motif is significant as it appears in various biologically active compounds and pharmaceuticals. The molecular structure can be represented by the SMILES notation: CCOC(=O)CN1C(=O)CNC1=O, which encodes the connectivity of atoms in the molecule.
The compound contains several key functional groups:
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A 2,5-dioxoimidazolidine ring (hydantoin ring system)
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An N-acetate linkage connecting the ring to the ester group
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An ethyl ester group
These functional groups contribute to the compound's chemical reactivity, physical properties, and potential biological activities. The presence of the hydantoin ring system is particularly noteworthy as this structural motif appears in various pharmaceutical compounds.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 186.17 g/mol |
| Molecular Formula | C7H10N2O4 |
| Canonical SMILES | CCOC(=O)CN1C(=O)CNC1=O |
Chemical Reactivity
The chemical reactivity of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is governed by its functional groups. The compound contains several reactive sites:
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The ethyl ester group is susceptible to hydrolysis, potentially yielding (2,5-Dioxoimidazolidin-1-yl)acetic acid.
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The imidazolidine ring contains amide bonds that can undergo various transformations.
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The N-C bond connecting the acetate moiety to the ring may be cleaved under certain conditions.
The presence of multiple carbonyl groups makes this compound potentially reactive toward nucleophiles. Additionally, the N-H bond in the imidazolidine ring can participate in hydrogen bonding and acid-base reactions.
Synthesis and Preparation
Purification Methods
After synthesis, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate would likely require purification. Common purification methods for compounds of this class include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel
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Preparative HPLC for high-purity requirements
The choice of purification method would depend on the specific impurities present and the required purity level for the intended application.
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